2-Methylbutyrylglycine

Vue d'ensemble

Description

2-Methylbutyrylglycine is a compound related to the metabolism of amino acids, specifically isoleucine. It is associated with metabolic disorders such as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency, which is an X-linked defect. This condition can lead to severe symptoms including developmental regression, visual impairment, movement disorders, and seizures, as evidenced by a case study of a 10-month-old male infant who experienced acute deterioration after a respiratory infection .

Synthesis Analysis

The synthesis of amino acids, which are structurally related to 2-methylbutyrylglycine, can be achieved through the use of Schiff bases of various glycine esters. A novel family of these Schiff bases, which are easily prepared, has been reported to be efficient precursors for the synthesis of amino acids. These bases react with methyl acrylate through a Michael addition to yield different types of products, either cyclic or chain, depending on the base used. An asymmetric version of the alkylation reaction has also been demonstrated with one of the new substrates, achieving an enantiomeric excess of 70% .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 2-methylbutyrylglycine, they do provide insights into related compounds. For instance, the crystal structure of methyl-p-tolysulfonyl-glycine (TsGlyHMe) has been determined through X-ray diffraction. This compound crystallizes in a triclinic system and exists in a "V" model within the crystal. Molecules of TsGlyHMe form dimers through classical hydrogen bonds, and these dimers are connected via unclassical hydrogen bonds to create a 2-D network . This information, while not about 2-methylbutyrylglycine directly, gives an idea of how related compounds can be structured and analyzed.

Chemical Reactions Analysis

The chemical reactions involving compounds related to 2-methylbutyrylglycine include the formation of Schiff bases and their subsequent reactions. The Schiff bases of glycine esters react with methyl acrylate to produce amino acids. The nature of the base influences whether the product is cyclic or chain-like. Additionally, the synthesis of methyl-p-tolysulfonyl-glycine involves the reaction of p-tolysulfonyl-glycine with methanol in the presence of a rare earth ion .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylbutyrylglycine itself are not detailed in the provided papers. However, the related compound, methyl-p-tolysulfonyl-glycine, has been characterized by its crystal structure and physical parameters such as cell dimensions and density. The crystal of TsGlyHMe has specific cell parameters and crystallizes in a triclinic system with a calculated density of 1.398 g/cm³ . These properties are crucial for understanding the behavior and potential applications of these compounds in various chemical and biological contexts.

Applications De Recherche Scientifique

Biochemistry and Medical Diagnostics

Scientific Field: Biochemistry and Medical Diagnostics

Methods of Application: The measurement of these metabolites in body fluids can be used to diagnose disorders associated with mitochondrial fatty acid beta-oxidation . Acyl glycines are produced through the action of glycine N-acyltransferase (EC 2.3.1.13) which is an enzyme that catalyzes the chemical reaction: acyl-CoA + glycine ↔ CoA + N-acylglycine .

Results or Outcomes

The identification of the SBCAD gene structure enabled analysis of genomic DNA. This showed that the deletion was caused by skipping of exon 10, because of homozygosity for a 1228G–>A mutation in the patient . In vitro transcription/translation experiments and overexpression in COS cells confirmed the disease-causing nature of the mutant SBCAD protein and showed that ACAD-8 is a mitochondrial enzyme that functions in valine catabolism .

Analytical Standard

Scientific Field: Analytical Chemistry

Methods of Application: The compound can be used in various analytical techniques such as high-performance liquid chromatography (HPLC) to calibrate the system or to prepare samples .

Results or Outcomes: The use of 2-Methylbutyrylglycine as an analytical standard helps to ensure the accuracy and precision of chemical analyses .

Metabolite of Isoleucine

Scientific Field: Biochemistry

Methods of Application: The compound can be used in various biochemical studies to understand the metabolism of L-isoleucine .

Results or Outcomes: The study of 2-Methylbutyrylglycine can help in understanding the metabolic pathways of L-isoleucine and can be used to diagnose disorders associated with mitochondrial fatty acid beta-oxidation .

Safety And Hazards

Orientations Futures

2-Methylbutyrylglycine is associated with 2-methylbutyryl-CoA dehydrogenase deficiency (2-MBCDD), also known as short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency . This condition is a rare disorder in which the body is unable to process proteins properly . Future research may focus on improving detection of SBCADD and defining its clinical phenotype .

Propriétés

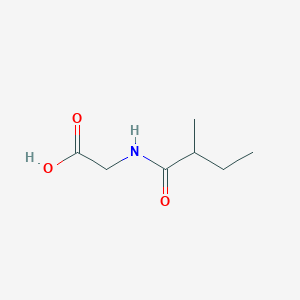

IUPAC Name |

2-(2-methylbutanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-3-5(2)7(11)8-4-6(9)10/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOACIBQKYRHBOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866253 | |

| Record name | N-(2-Methylbutanoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methylbutyrylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2-Methylbutyrylglycine | |

CAS RN |

52320-67-9 | |

| Record name | 2-Methylbutyrylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52320-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbutyrylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052320679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Methylbutanoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylbutyrylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B135070.png)

![N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B135072.png)

![10-Methylbenz[a]anthracene](/img/structure/B135079.png)

![11-Methylbenz[a]anthracene](/img/structure/B135086.png)

![[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate](/img/structure/B135096.png)

![2-[2-(2-Naphthalenyl)ethoxy]adenosine](/img/structure/B135104.png)

![2,3-Dimethylbenzo[a]anthracene](/img/structure/B135107.png)